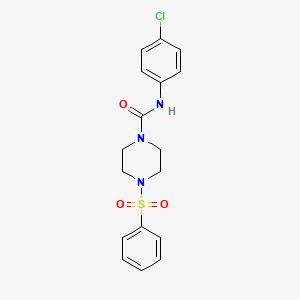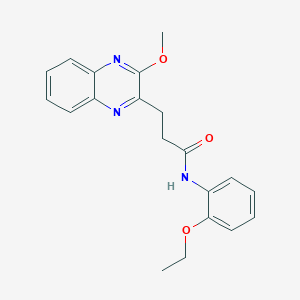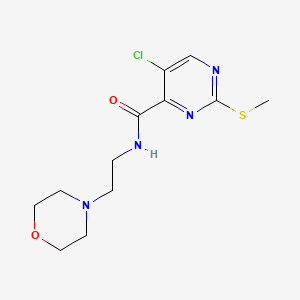
N-(4-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a piperazine derivative that has been widely studied for its potential use in various fields of research, including neuroscience, drug discovery, and medicinal chemistry.
作用機序
CPP acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of the endogenous ligand glutamate. By blocking the activation of the NMDA receptor, CPP can modulate synaptic plasticity and memory formation in the brain. Additionally, CPP has been shown to have anxiolytic and anticonvulsant effects, which may be mediated through its actions on the NMDA receptor.
Biochemical and Physiological Effects
CPP has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on the NMDA receptor, CPP has been shown to modulate the activity of other neurotransmitter systems, including the serotonergic and dopaminergic systems. Additionally, CPP has been shown to have anti-inflammatory and analgesic effects, which may be mediated through its actions on the immune system.
実験室実験の利点と制限
One of the primary advantages of using CPP in lab experiments is its high potency and specificity for the NMDA receptor. This makes it a valuable tool for studying the function of this receptor in the brain. However, one of the limitations of using CPP is its potential for off-target effects, as it has been shown to modulate the activity of other neurotransmitter systems. Additionally, the synthesis of CPP is a complex process that requires specialized equipment and expertise, which may make it difficult for some researchers to use.
将来の方向性
There are a number of potential future directions for the study of CPP. One area of interest is the development of new analogs of CPP that may have improved potency and selectivity for the NMDA receptor. Additionally, CPP may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Further research is needed to fully understand the potential of CPP in these areas.
Conclusion
CPP is a piperazine derivative that has gained significant attention in the field of scientific research. Its high potency and specificity for the NMDA receptor make it a valuable tool for studying the function of this receptor in the brain. Additionally, CPP has been shown to have a number of biochemical and physiological effects in the body, which may have potential therapeutic applications. While there are limitations to the use of CPP in lab experiments, further research is needed to fully understand its potential in the field of neuroscience and beyond.
合成法
CPP can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to produce 4-chlorophenylsulfonamide. This intermediate compound is then reacted with piperazinecarboxylic acid to produce CPP. The synthesis of CPP is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
CPP has been widely studied for its potential use in various fields of scientific research. One of the primary applications of CPP is in the field of neuroscience, where it has been used as a tool to study the function of NMDA receptors in the brain. CPP is a potent antagonist of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-6-8-15(9-7-14)19-17(22)20-10-12-21(13-11-20)25(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBPPDPSLBCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5340148.png)
![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5340154.png)

![N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5340174.png)
![N-[2-(ethylamino)-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5340178.png)
![4-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5340182.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5340186.png)
![2-benzyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5340187.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5340196.png)
![6-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5340201.png)

![N,N,2-trimethyl-7-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5340228.png)